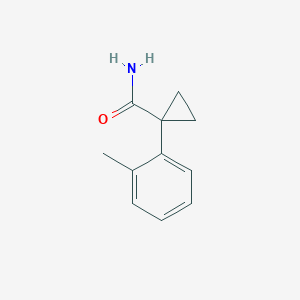

1-(2-Methylphenyl)cyclopropanecarboxamide

Description

Historical Context and Emergence in Chemical Literature

The precise first synthesis of 1-(2-Methylphenyl)cyclopropanecarboxamide is not prominently documented in seminal historical papers. However, its emergence can be contextualized within the broader history of medicinal chemistry and the development of synthetic methodologies for cyclopropane-containing compounds. The study of cyclopropanecarboxamides as a class gained traction as chemists sought to create novel molecular frameworks for biologically active agents.

The synthesis of related 1-arylcyclopropanecarboxamides has been described in chemical literature, providing a basis for its probable synthetic routes. For instance, a general method involves the α-alkylation of a substituted phenylacetonitrile (B145931) with 1,2-dibromoethane in the presence of a base to form the cyclopropane (B1198618) ring, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation. A study on the synthesis of novel 1-phenylcyclopropane carboxamide derivatives outlines a similar multi-step process. nih.gov This general approach is adaptable for the synthesis of the 2-methylphenyl variant, starting from 2-(2-methylphenyl)acetonitrile. The development of such synthetic methods has been crucial for making these types of compounds accessible for further research.

Significance of Cyclopropane and Amide Moieties in Molecular Design

The chemical architecture of this compound is significant due to the combination of a cyclopropane ring and an amide linkage. Both of these functional groups are highly valued in molecular design and medicinal chemistry for their distinct properties.

The cyclopropane moiety is a three-membered carbocyclic ring that introduces conformational rigidity and a three-dimensional character into a molecule. Its strained ring system endows it with unique electronic properties. In drug design, the cyclopropyl (B3062369) group is often used to:

Enhance metabolic stability: By replacing more metabolically labile groups, the cyclopropane ring can increase the half-life of a drug molecule.

Improve potency and selectivity: The rigid nature of the ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing its potency and reducing off-target effects.

Serve as a rigid scaffold: It can act as a compact and rigid linker to orient other functional groups in a precise spatial arrangement.

The amide moiety (-C(=O)N-) is one of the most common functional groups found in pharmaceuticals. Its importance stems from its ability to:

Form hydrogen bonds: The amide group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen), which is crucial for binding to biological targets like proteins.

Act as a versatile linker: Amide bonds are frequently used to connect different molecular fragments, creating larger and more complex structures.

The combination of these two moieties in this compound results in a compact, rigid structure with the potential for specific intermolecular interactions, making it an attractive scaffold for further chemical exploration.

Overview of Research Trajectories for this compound

Direct research focusing exclusively on this compound is limited. However, its structural class, the 1-aryl-cyclopropanecarboxamides, has been investigated in several research contexts, suggesting potential trajectories for this specific compound.

As a Synthetic Intermediate: The primary role of compounds like this compound in the available literature is as an intermediate in the synthesis of more complex molecules. For example, a study on the synthesis of conformationally restricted aza[3.1.0]bicycles utilizes a derivative, 1-(o-tolyl)-3-azabicyclo[3.1.0]hexan-2-one, which is structurally related to the target compound. nih.gov This indicates the utility of the 1-(2-methylphenyl)cyclopropane core in building intricate heterocyclic systems.

Exploration in Medicinal Chemistry: While specific biological activity for this compound is not widely reported, the broader class of cyclopropanecarboxamides has been explored for various therapeutic applications. Patents and research papers describe aryl cyclopropane carboxamide derivatives as being useful intermediates for pharmaceutical agents, including those targeting the nervous system. google.com The structural motifs present in this compound are found in molecules investigated for their potential as enzyme inhibitors or receptor modulators.

Scaffold for Library Synthesis: The straightforward, modular synthesis of 1-aryl-cyclopropanecarboxamides makes them suitable for the creation of chemical libraries. By varying the substituents on the phenyl ring and the amide nitrogen, a diverse range of compounds can be generated for high-throughput screening to identify new biologically active molecules.

Below are tables summarizing key information related to this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 1-(2-methylphenyl)cyclopropane-1-carboxamide |

| CAS Number | 1269393-91-1 |

Table 2: Generalized Synthetic Route for 1-Aryl-Cyclopropanecarboxamides

| Step | Reactants | Reagents/Conditions | Product |

| 1. Cyclopropanation | Arylacetonitrile, 1,2-Dibromoethane | Base (e.g., NaOH), Phase Transfer Catalyst | 1-Aryl-cyclopropanecarbonitrile |

| 2. Hydrolysis | 1-Aryl-cyclopropanecarbonitrile | Strong Acid (e.g., HCl) or Base, Heat | 1-Aryl-cyclopropanecarboxylic acid |

| 3. Amidation | 1-Aryl-cyclopropanecarboxylic acid | Amine source (e.g., Ammonia), Coupling Agent | 1-Aryl-cyclopropanecarboxamide |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(2-methylphenyl)cyclopropane-1-carboxamide |

InChI |

InChI=1S/C11H13NO/c1-8-4-2-3-5-9(8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13) |

InChI Key |

CVRMEDPTHBNUAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylphenyl Cyclopropanecarboxamide and Analogues

Classical Approaches to Cyclopropanecarboxamide (B1202528) Synthesis

Traditional methods for synthesizing cyclopropanecarboxamides, including the target compound, rely on well-established reactions that form the cyclopropane (B1198618) ring and subsequently introduce the amide functionality.

Carbenoid Chemistry in Cyclopropane Ring Formation

The formation of the cyclopropane ring is often accomplished through the reaction of an alkene with a carbene or a carbenoid, a reactive intermediate that readily adds across a double bond. acsgcipr.orgresearchgate.net Metal-mediated reactions are central to this approach, providing a controlled way to generate and transfer the carbene fragment. acsgcipr.org

One of the most widely used methods is the Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc. acsgcipr.orgethz.ch This reagent is particularly effective for the cyclopropanation of electron-rich olefins. ethz.ch The reactivity of the zinc carbenoid can be enhanced by the addition of Brønsted acids, which is thought to generate a more electrophilic carbenoid species. ethz.ch

Another significant approach involves the metal-catalyzed decomposition of diazo compounds. acsgcipr.orgethz.ch Metals such as copper, rhodium, and palladium are commonly used to catalyze the decomposition of diazoalkanes, generating a metal carbene intermediate that then reacts with an alkene to form the cyclopropane ring. acsgcipr.orgrsc.org This method is versatile and can be applied to a wide range of olefin substrates. acsgcipr.org

| Reagent/Catalyst System | Carbene/Carbenoid Source | Typical Substrate | Key Features |

| Zn-Cu, CH₂I₂ | Zinc Carbenoid | Alkenes, especially electron-rich ones | Stoichiometric, reliable for many substrates. acsgcipr.orgethz.ch |

| Et₂Zn, CH₂I₂ | Zinc Carbenoid | Alkenes, directed by Lewis basic groups | Higher reactivity than traditional Simmons-Smith. ethz.ch |

| Rh₂(OAc)₄, N₂CHCO₂Et | Rhodium Carbene | Alkenes | Catalytic, efficient for diazoacetate addition. acsgcipr.org |

| Cu(acac)₂, N₂CHCO₂Et | Copper Carbene | Alkenes | Classic catalyst for diazo compound decomposition. ethz.ch |

Amidification Reactions with Cyclopropanecarboxylic Acid Derivatives

Once the cyclopropanecarboxylic acid core is established, the final step is the formation of the amide bond. This is typically achieved by reacting a cyclopropanecarboxylic acid derivative with an appropriate amine. nih.govbohrium.com

A common method involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This can be done by converting the carboxylic acid to a more reactive species such as an acid chloride or an activated ester. bohrium.com The reaction of cyclopropanecarbonyl chloride with an amine, often in the presence of a base to neutralize the HCl byproduct, is a straightforward approach. google.com

Alternatively, coupling reagents are widely employed to facilitate the direct amidation of carboxylic acids. nih.govbohrium.com Reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are effective in promoting the formation of the amide bond under mild conditions. nih.gov

| Method | Reagents | Base | Key Features |

| Acid Chloride | Cyclopropanecarbonyl chloride, Amine | Triethylamine, Pyridine | High reactivity, often requires anhydrous conditions. google.com |

| Coupling Reagent | Cyclopropanecarboxylic acid, Amine, HATU | DIPEA | Mild conditions, high yields, good for sensitive substrates. nih.gov |

| Ester Amidation | Methyl cyclopropanecarboxylate, Ammonia (B1221849) | Sodium methoxide | Used for simple amides, often requires elevated temperature and pressure. google.com |

Advanced Synthetic Strategies for 1-(2-Methylphenyl)cyclopropanecarboxamide

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like this compound.

Catalytic Asymmetric Synthesis Pathways

The development of chiral catalysts has enabled the enantioselective synthesis of cyclopropane derivatives, which is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. organic-chemistry.orgmdpi.com Asymmetric cyclopropanation reactions can be achieved using chiral catalysts that guide the approach of the carbene to the alkene, resulting in the preferential formation of one enantiomer. organic-chemistry.orgmdpi.com

Cobalt(II) complexes with chiral porphyrin-like ligands have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with diazoacetates. organic-chemistry.orgnih.gov These reactions can produce cyclopropane esters with high diastereo- and enantioselectivity. organic-chemistry.org The resulting enantioenriched esters can then be converted to the corresponding carboxamides while retaining their stereochemical integrity. organic-chemistry.org Similarly, rhodium and copper catalysts bearing chiral ligands are also widely used for asymmetric cyclopropanation. mdpi.com

| Catalyst System | Ligand Type | Diazo Reagent | Enantioselectivity (ee) |

| [Co(P1)] | Chiral Porphyrin-like | Succinimidyl diazoacetate | High to excellent. organic-chemistry.org |

| Rh₂(S-DOSP)₄ | Chiral Dirhodium Carboxylate | Ethyl diazoacetate | Generally high |

| Cu(I)-Box | Chiral Bis(oxazoline) | tert-Butyl diazoacetate | Substrate dependent, often high |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edurjpn.org In the synthesis of this compound, these principles can be applied to improve sustainability. firp-ula.org

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. ijprajournal.comnih.govneuroquantology.com These benefits are particularly relevant for the industrial production of pharmaceuticals. researchgate.net

In the context of synthesizing this compound, flow chemistry can be applied to both the cyclopropanation and amidification steps. neuroquantology.comresearchgate.net For example, the generation and reaction of potentially hazardous intermediates like diazo compounds can be performed in situ in a continuous flow reactor, minimizing the risks associated with their accumulation. nih.gov Similarly, amidification reactions can be carried out in flow, allowing for precise control over reaction parameters and potentially leading to higher yields and purities in shorter reaction times. researchgate.net The modular nature of flow chemistry setups also facilitates multi-step syntheses in a continuous fashion. neuroquantology.com

Synthesis of Stereoisomers and Enantiomeric Resolution Techniques

The synthesis of specific stereoisomers of this compound involves two primary strategies: direct stereoselective synthesis to create a specific enantiomer, or the resolution of a racemic mixture. These approaches can be applied to the final compound or, more commonly, to a chiral precursor such as 1-(2-methylphenyl)cyclopropanecarboxylic acid.

Stereoselective Synthesis:

Asymmetric synthesis aims to selectively create one enantiomer over the other. For cyclopropane-containing molecules, this is often achieved during the formation of the three-membered ring.

Directed Cyclopropanation: One effective method is the directed Simmons-Smith cyclopropanation. unl.pt This reaction involves an allylic alcohol precursor, where a hydroxyl group directs the zinc-carbenoid reagent to one face of the double bond, thereby controlling the stereochemistry. For the synthesis of this compound, a chiral allylic alcohol could be employed to set the desired stereocenter. The stereochemistry of the directing group is a controlling element in these reactions. unl.ptelsevierpure.com

Catalytic Asymmetric Cyclopropanation: Transition metal catalysts featuring chiral ligands can catalyze the reaction between a diazo compound and an alkene to produce cyclopropanes with high enantioselectivity. unl.pt Rhodium and copper complexes are commonly used for this purpose. This method avoids the use of stoichiometric chiral auxiliaries and can be highly efficient.

Enantiomeric Resolution Techniques:

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.

Classical Resolution via Diastereomeric Salts: This technique involves reacting the racemic carboxylic acid precursor with a single enantiomer of a chiral base (a resolving agent). This reaction forms two diastereomeric salts with different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the acid is regenerated, now in an enantiomerically enriched form.

Enzymatic Resolution: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemates. nih.gov In a typical process, a racemic alcohol or ester is treated with a lipase (B570770) in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). ulisboa.ptmdpi.com This method is known for its high enantioselectivity, often yielding products with very high enantiomeric excess (>99%). nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. mdpi.com The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to elute at different times. While effective, this method can be more expensive for large-scale preparations. mdpi.com

Comparative Analysis of Synthetic Yields and Selectivity Across Different Methods

The choice of synthetic strategy depends on factors such as desired purity, scale, cost, and available resources. Stereoselective synthesis and enantiomeric resolution offer distinct advantages and disadvantages regarding yield and selectivity.

Yields:

A significant theoretical difference in yield exists between stereoselective synthesis and resolution. In an ideal stereoselective synthesis, 100% of the starting material can be converted into the desired enantiomer. In contrast, kinetic resolution of a racemate has a maximum theoretical yield of 50% for a single enantiomer, as the other 50% is the unwanted enantiomer. However, practical yields for stereoselective methods can be lower due to side reactions or incomplete conversion. General synthetic methods for related 1-phenylcyclopropane carboxylic acids, such as α-alkylation of phenylacetonitrile (B145931) derivatives, have been optimized to achieve good yields. nih.gov

Selectivity:

Selectivity refers to the degree to which a method produces the desired stereoisomer. This is often measured as enantiomeric excess (ee) for enantiomers or diastereomeric ratio (dr) for diastereomers.

Stereoselective Synthesis: Modern asymmetric cyclopropanation methods can achieve excellent enantioselectivity, with reported ee values often exceeding 90-95%. unl.pt The success is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Enzymatic Resolution: This technique is renowned for its exceptional selectivity. It is common to achieve enantiomeric excesses of over 99% for both the resolved substrate and the product. nih.gov The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be very high (E > 200). nih.gov

Classical Resolution: The efficiency of separation by crystallization of diastereomeric salts can be variable and may require multiple recrystallization steps to achieve high enantiomeric purity.

The following table provides a comparative overview of the different methodologies.

| Method | Typical Yield (for desired enantiomer) | Typical Selectivity (ee or dr) | Advantages | Disadvantages |

|---|---|---|---|---|

| Stereoselective Synthesis (e.g., Catalytic Asymmetric Cyclopropanation) | Potentially up to 100% (practically 70-95%) | High (often >90% ee) | High theoretical yield; atom economical. | Requires development of specific chiral catalysts/reagents; may be sensitive to conditions. |

| Enzymatic Kinetic Resolution | Max. 50% | Excellent (often >99% ee) | Very high selectivity; mild reaction conditions; environmentally friendly. | Maximum yield is 50%; may require screening for a suitable enzyme. |

| Classical Resolution (Diastereomeric Crystallization) | Max. 50% | Variable (may require multiple recrystallizations) | Well-established technique; can be cost-effective for large scale. | Maximum yield is 50%; can be labor-intensive; success is not guaranteed. |

| Chiral Chromatography (HPLC) | >95% recovery of both enantiomers | Excellent (>99% ee) | High purity separation for both enantiomers; applicable to a wide range of compounds. | Expensive for large-scale production; requires specialized equipment. |

Elucidation of Reaction Mechanisms Involving 1 2 Methylphenyl Cyclopropanecarboxamide

Mechanistic Pathways of Cyclopropane (B1198618) Ring Opening Reactions

The high ring strain of the cyclopropane ring in 1-(2-methylphenyl)cyclopropanecarboxamide makes it susceptible to ring-opening reactions under various conditions. The presence of the electron-donating 2-methylphenyl group and the electron-withdrawing carboxamide group (a donor-acceptor cyclopropane) polarizes the C1-C2 bond, facilitating cleavage.

In the presence of electrophiles, such as Brønsted or Lewis acids, the cyclopropane ring can be activated towards ring-opening. The reaction is typically initiated by the coordination of the electrophile to the carbonyl oxygen of the amide group. This enhances the electron-withdrawing nature of the amide, further polarizing the cyclopropane ring and weakening the adjacent carbon-carbon bonds.

The subsequent cleavage of the cyclopropane ring can proceed through different pathways depending on the reaction conditions and the nature of the nucleophile present. For instance, in the presence of a strong acid like triflic acid (TfOH) in a solvent like hexafluoroisopropanol (HFIP), a carbocationic intermediate is likely formed. researchgate.netscispace.com The 2-methylphenyl group, being an electron-donating group, can stabilize this carbocation at the benzylic position. A nucleophile can then attack this carbocation, leading to the 1,3-difunctionalized product.

Table 1: Proposed Electrophilic Ring-Opening Reactions

| Electrophile | Nucleophile | Proposed Intermediate | Product Type |

|---|---|---|---|

| H⁺ | H₂O | Benzylic carbocation | γ-Hydroxy amide |

| Lewis Acid (e.g., TiCl₄) | Arene | Stabilized dipolar species | 1,3-Diarylpropane derivative |

The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting carbocation. The presence of the 2-methylphenyl group directs the formation of the positive charge at the carbon atom attached to the aromatic ring.

The polarized nature of the donor-acceptor cyclopropane also allows for nucleophilic ring-opening reactions. Strong nucleophiles can attack one of the electrophilic carbon atoms of the cyclopropane ring, leading to a ring-opened carbanionic intermediate. researchgate.netnih.gov This intermediate is stabilized by the electron-withdrawing amide group. Subsequent protonation or reaction with an electrophile yields the final product.

For example, treatment of arylcyclopropanecarboxamides with a sodium dispersion can lead to reductive cleavage of the cyclopropane ring. acs.org This process involves the formation of a radical anion, which then undergoes ring-opening to form a more stable enolate. This enolate can then be trapped by an electrophile.

Rearrangement processes can also occur, particularly under thermal or photochemical conditions, although these are less common for this class of compounds compared to ring-opening reactions initiated by electrophiles or nucleophiles.

Transformations of the Amide Functional Group

The amide group in this compound can undergo a variety of transformations, characteristic of amides, but with potential modulation of reactivity by the adjacent cyclopropyl (B3062369) and 2-methylphenyl groups.

The hydrolysis of the amide to the corresponding carboxylic acid can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) (or the corresponding amine) yields the carboxylic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving amino group by a solvent molecule facilitates its departure, leading to the carboxylate, which is then protonated upon workup to give the carboxylic acid.

The proximity of the cyclopropyl group may influence the rate of hydrolysis due to its electronic properties, but significant deviations from standard amide hydrolysis mechanisms are not generally expected.

The amide functional group provides a handle for further derivatization.

At the Amide Nitrogen: The N-H bond of the primary amide can be deprotonated by a strong base to form an amidate, which can then be alkylated or acylated. For instance, intramolecular addition of vinyl cyclopropanecarboxamides can be promoted by a base to form bicyclic structures. nih.gov

At the Carbonyl Carbon: The carbonyl group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a tetrahedral intermediate. Dehydration of the primary amide can also be achieved using dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield the corresponding nitrile.

Table 2: Potential Derivatization Reactions of the Amide Group

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| H₃O⁺, heat | Acidic Hydrolysis | 1-(2-Methylphenyl)cyclopropanecarboxylic acid |

| NaOH, H₂O, heat | Basic Hydrolysis | 1-(2-Methylphenyl)cyclopropanecarboxylic acid |

| 1. NaH; 2. R-X | N-Alkylation | N-Alkyl-1-(2-methylphenyl)cyclopropanecarboxamide |

| LiAlH₄, then H₂O | Reduction | (1-(2-Methylphenyl)cyclopropyl)methanamine |

Reactivity of the 2-Methylphenyl Moiety

The 2-methylphenyl group is an activated aromatic ring and can participate in electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. libretexts.orgmasterorganicchemistry.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group.

However, the cyclopropanecarboxamide (B1202528) substituent at the 1-position of the phenyl ring will also influence the regioselectivity of the substitution. The steric bulk of this group will likely hinder substitution at the adjacent ortho position (position 2 of the phenyl ring is already substituted with the methyl group, and position 6 is sterically hindered). Therefore, electrophilic substitution is most likely to occur at the para position (position 4) relative to the methyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Major Product(s) |

|---|---|

| Br₂ / FeBr₃ | 1-(4-Bromo-2-methylphenyl)cyclopropanecarboxamide |

| HNO₃ / H₂SO₄ | 1-(2-Methyl-4-nitrophenyl)cyclopropanecarboxamide |

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring in this compound possesses two substituents: a methyl group (-CH3) and a 1-cyclopropanecarboxamide group. The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The methyl group is a weakly activating group and an ortho, para-director. msu.edulibretexts.org This is due to its electron-donating inductive effect (+I) and hyperconjugation, which stabilize the carbocation intermediate (the arenium ion) formed during the substitution process. libretexts.org The stabilization is most effective when the positive charge is located at the carbon atom bearing the methyl group (for ortho and para attack), as this allows for direct resonance stabilization.

The 1-cyclopropanecarboxamide group's directing effect is more complex. The cyclopropyl group itself can donate electron density to the aromatic ring through its unique bent orbitals, which have some π-character. This would suggest an activating and ortho, para-directing influence. However, the carboxamide group (-CONH2) is generally considered a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. wikipedia.org The nitrogen atom's lone pair can participate in resonance, which would be an activating, ortho, para-directing effect, but this is generally outweighed by the inductive and resonance withdrawal of the carbonyl.

In this compound, these two groups are in an ortho relationship. Their combined influence on incoming electrophiles can be predicted by considering their relative activating strengths. The weakly activating methyl group and the likely deactivating cyclopropanecarboxamide group will have competing effects. Generally, activating groups have a stronger directing influence than deactivating groups. wpmucdn.com Therefore, the methyl group is expected to be the dominant directing group.

Electrophilic attack will be directed to the positions ortho and para to the methyl group. The positions are numbered relative to the cyclopropanecarboxamide group as C1. The methyl group is at C2. The available positions for substitution are C3, C4, C5, and C6.

Position C6: This position is ortho to the methyl group and is sterically hindered by the adjacent bulky 1-cyclopropanecarboxamide group.

Position C4: This position is para to the methyl group and is generally favored electronically and is less sterically hindered.

Position C3 and C5: These positions are meta to the methyl group and are electronically disfavored.

Therefore, the major product of an electrophilic aromatic substitution reaction on this compound is predicted to be the one where the electrophile substitutes at the C4 position , which is para to the activating methyl group and less sterically hindered. A minor product resulting from substitution at the C6 position (ortho to the methyl group) may also be formed.

| Substituent Group | Electronic Effect | Directing Influence |

| Methyl (-CH3) | Activating (+I, Hyperconjugation) | ortho, para |

| 1-Cyclopropanecarboxamide | Likely Deactivating (net effect) | Likely meta (if dominant) |

Side-Chain Reactivity of the Methyl Group

The methyl group attached to the aromatic ring is susceptible to reactions characteristic of benzylic positions. The proximity of the aromatic ring stabilizes intermediates such as radicals, carbocations, and carbanions formed at the benzylic carbon.

One of the most common reactions involving benzylic methyl groups is free radical halogenation . In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), the methyl group can be selectively halogenated. The mechanism proceeds through a free radical chain reaction:

Initiation: The initiator generates a small number of radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group, forming a stable benzylic radical. This radical then reacts with a halogen molecule (e.g., Br2) to form the benzyl (B1604629) halide and a new halogen radical.

Termination: Radicals combine to terminate the chain reaction.

Another important reaction is the oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group to a carboxylic acid. msu.edu This transformation proceeds through a series of oxidation steps, likely involving a benzylic radical or carbocation intermediate. The final product would be 2-(1-carbamoylcyclopropyl)benzoic acid.

| Reaction Type | Reagents | Expected Product |

| Free Radical Bromination | NBS, Initiator (e.g., AIBN) | 1-(2-(Bromomethyl)phenyl)cyclopropanecarboxamide |

| Oxidation | KMnO4, H+ | 2-(1-Carbamoylcyclopropyl)benzoic acid |

Mechanistic Studies of Chiral Transformations

The this compound molecule possesses a chiral center at the C1 position of the cyclopropane ring, assuming the two substituents on the ring are different. This section explores the potential mechanistic pathways for reactions that could affect this stereocenter.

Retention and Inversion of Configuration During Reactions

Reactions that involve the cleavage of a bond to the chiral carbon atom of the cyclopropane ring can proceed with either retention or inversion of configuration. The stereochemical outcome depends on the reaction mechanism.

For instance, a nucleophilic substitution reaction at the C1 position of the cyclopropane ring is unlikely due to the high ring strain and the sp2-like character of the C-C bonds. However, if a leaving group were present on the C1 carbon, a substitution reaction could theoretically occur.

A more plausible scenario involves reactions that proceed through a ring-opening mechanism. The strained cyclopropane ring can be opened under certain conditions, such as treatment with strong acids or electrophiles. snnu.edu.cn The stereochemistry of the resulting product would depend on the mechanism of the ring-opening and subsequent reactions.

For example, an acid-catalyzed ring-opening could proceed through a protonated cyclopropane intermediate, which could then be attacked by a nucleophile. The stereochemistry of this attack would determine the configuration of the final product. A concerted reaction would likely lead to inversion of configuration, while a stepwise reaction involving a carbocation intermediate could lead to a mixture of stereoisomers.

Enantioselective Catalysis in Derivatization

Enantioselective catalysis provides a powerful tool for the synthesis of specific enantiomers of chiral compounds. For this compound, enantioselective methods could be employed to synthesize a specific enantiomer or to derivatize the molecule in a stereoselective manner.

One potential application of enantioselective catalysis is the asymmetric synthesis of the cyclopropane ring itself. The Michael Initiated Ring Closure (MIRC) reaction is a common method for synthesizing cyclopropanes. rsc.org By using a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral organocatalyst, it is possible to control the stereochemistry of the cyclopropane ring formation. organic-chemistry.org

For example, the reaction of a suitable Michael acceptor with a nucleophile in the presence of a chiral catalyst could generate an enantioenriched cyclopropane precursor to this compound. The mechanism of such a reaction would involve the formation of a chiral enolate or a chiral complex between the catalyst and one of the reactants, which would then direct the stereochemical outcome of the cyclization step.

Furthermore, existing chiral this compound could be derivatized using enantioselective catalysts. For instance, a C-H activation reaction on the cyclopropane ring, catalyzed by a chiral transition metal complex, could introduce a new functional group with a specific stereochemistry. acs.org The mechanism of such a reaction would involve the formation of a chiral metal-carbon bond, and the stereoselectivity would be dictated by the chiral ligands on the metal center.

| Reaction Type | Catalyst Type | Potential Application |

| Asymmetric Cyclopropanation | Chiral Phase-Transfer Catalyst, Chiral Organocatalyst | Enantioselective synthesis of this compound |

| Enantioselective C-H Functionalization | Chiral Transition Metal Complex | Stereoselective derivatization of the cyclopropane ring |

Computational and Theoretical Investigations of 1 2 Methylphenyl Cyclopropanecarboxamide

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. libretexts.orglibretexts.org It involves the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. libretexts.orglibretexts.org These orbitals, when filled with electrons according to principles like the Aufbau principle and Hund's rule, can explain the bonding and electronic properties of a molecule. libretexts.org

HOMO-LUMO Analysis and Electronic Properties

A key application of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. nih.gov

Table 1: Hypothetical HOMO-LUMO Data for 1-(2-Methylphenyl)cyclopropanecarboxamide

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

No published data is available for this compound. The table illustrates the format in which such data would be presented.

Frontier Orbital Interactions in Reactivity Prediction

The spatial distribution of the HOMO and LUMO (the frontier orbitals) is crucial for predicting how a molecule will react. The regions of the molecule where the HOMO is concentrated are likely to be sites of nucleophilic attack (electron donation). The areas where the LUMO is located are prone to electrophilic attack (electron acceptance). nih.gov Visualizing these orbitals can provide significant insights into the molecule's reactive behavior. youtube.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. nih.gov

Conformational Analysis and Energy Landscapes

For a flexible molecule like this compound, which has rotatable bonds, multiple three-dimensional arrangements, or conformations, are possible. nih.gov DFT calculations can be used to perform a conformational analysis, systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. nih.gov This analysis reveals the preferred shapes of the molecule and the energy barriers for converting between them.

Table 2: Illustrative Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Global Minimum | Data Not Available |

| Conformer 2 | Data Not Available |

| Conformer 3 | Data Not Available |

This table is an example of how the relative energies of different conformers of this compound would be displayed. No specific data is currently available.

Transition State Localization and Reaction Pathway Profiling

DFT is a powerful tool for elucidating chemical reaction mechanisms. nih.gov By calculating the energies of reactants, products, and intermediate structures, researchers can map out the entire reaction pathway. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the rate of the reaction. rsc.org Such studies would be invaluable for understanding the synthesis or reactivity of this compound.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations, including DFT, can accurately predict various spectroscopic properties of a molecule. nih.gov These theoretical predictions are extremely useful for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net

Calculated spectroscopic data can include:

Nuclear Magnetic Resonance (NMR): Prediction of chemical shifts (¹H and ¹³C) and coupling constants.

Infrared (IR): Calculation of vibrational frequencies and their intensities, corresponding to the stretching and bending of molecular bonds.

Ultraviolet-Visible (UV-Vis): Simulation of the electronic transitions between molecular orbitals to predict absorption wavelengths. mdpi.com

Table 3: Example of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Data Not Available |

| ¹³C NMR Chemical Shift (ppm) | Data Not Available |

| IR Frequency (cm⁻¹) | Data Not Available |

| UV-Vis λmax (nm) | Data Not Available |

This table demonstrates the type of data that would be generated from quantum chemical calculations for spectroscopic prediction. No such data has been published for this compound.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide excellent agreement with experimental data. researchgate.net For this compound, this analysis would involve optimizing the molecular geometry to find its lowest energy conformation. Following optimization, the vibrational frequencies and their corresponding intensities are calculated.

These calculations yield a set of normal modes of vibration, each associated with a specific frequency. The predicted frequencies can then be correlated with experimental IR and Raman spectra for spectral assignment. Theoretical calculations aid in assigning specific vibrational modes to observed spectral bands, which can be challenging for complex molecules. For instance, the characteristic C=O stretching frequency of the amide group, the N-H stretching and bending vibrations, and the various C-H vibrations of the aromatic and cyclopropyl (B3062369) rings can be precisely assigned.

Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(N-H) | 3450 | 50.2 | 15.8 | N-H stretch |

| ν(C-H) aromatic | 3100-3000 | 25.6 | 120.5 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2980-2900 | 45.8 | 85.3 | Methyl and cyclopropyl C-H stretch |

| ν(C=O) | 1685 | 250.1 | 45.7 | Amide I (C=O stretch) |

| δ(N-H) | 1620 | 180.5 | 30.2 | Amide II (N-H bend) |

| ν(C=C) aromatic | 1600, 1480 | 80.3 | 150.9 | Aromatic ring stretch |

| δ(CH₃) | 1450 | 60.7 | 40.1 | Methyl C-H bend |

| δ(CH₂) cyclopropyl | 1430 | 55.2 | 35.6 | Cyclopropyl CH₂ scissoring |

Note: The data in this table is hypothetical and for illustrative purposes only.

NMR Chemical Shift Prediction and Conformational Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and conformational analysis. nih.govnsf.gov The prediction of chemical shifts for this compound would involve geometry optimization followed by the calculation of magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nsf.gov

The conformation of the molecule significantly influences the chemical shifts due to changes in the local electronic environment of each nucleus. For this compound, the relative orientation of the 2-methylphenyl group with respect to the cyclopropanecarboxamide (B1202528) moiety would be a key determinant of the chemical shifts, particularly for the protons and carbons of the cyclopropyl ring and the methyl group. By calculating the chemical shifts for different stable conformers and comparing them to experimental data, the predominant solution-state conformation can be inferred.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide NH | 7.85 | - |

| Aromatic CH (ortho) | 7.20 | 135.8 |

| Aromatic CH (meta) | 7.35 | 128.9 |

| Aromatic CH (para) | 7.15 | 126.4 |

| Cyclopropyl CH | 1.85 | 25.6 |

| Cyclopropyl CH₂ (cis) | 1.10 | 15.2 |

| Cyclopropyl CH₂ (trans) | 0.95 | 15.2 |

| Methyl CH₃ | 2.30 | 19.5 |

| Amide C=O | - | 175.3 |

| Aromatic C (ipso) | - | 138.1 |

| Aromatic C (ortho-CH₃) | - | 136.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ucsf.edufrontiersin.org For this compound, MD simulations would provide insights into its conformational flexibility and dynamics in different environments, such as in a vacuum or in a specific solvent. The simulation would involve numerically solving Newton's equations of motion for the atoms of the molecule over time.

By running an MD simulation for a sufficient length of time (typically nanoseconds to microseconds), a large number of different conformations of the molecule can be sampled. This allows for the exploration of the potential energy surface and the identification of low-energy, stable conformations. The results of an MD simulation can be used to understand the conformational preferences of the molecule, the barriers to rotation around single bonds (e.g., the bond connecting the phenyl ring to the cyclopropyl group), and the influence of solvent on the molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov While developing a QSAR model requires a dataset of multiple compounds with measured biological activities, we can outline the hypothetical development of such a model for a series of analogs of this compound.

The first step in QSAR model development is the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecular structure, such as its physicochemical, topological, and electronic properties. For a series of analogs of this compound, a wide range of descriptors would be generated, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape indices, solvent-accessible surface area, etc.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies, etc.

Following descriptor generation, a crucial step is to select a subset of the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression.

Once a QSAR model is developed, its statistical significance and predictive power must be rigorously validated. mdpi.comoecd.org This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability).

Key statistical parameters used for validation include:

Coefficient of determination (R²): A measure of the goodness-of-fit of the model to the training set data.

Leave-one-out cross-validated R² (Q²): An indicator of the model's internal robustness.

External validation R² (R²_pred): A measure of the model's ability to predict the activity of the external test set compounds.

A reliable QSAR model should have high values for R², Q², and R²_pred, indicating that it is not only statistically robust but also has good predictive power for new, untested compounds.

Hypothetical Statistical Validation Parameters for a QSAR Model of this compound Analogs

| Statistical Parameter | Value | Interpretation |

| R² (training set) | 0.85 | Goodness-of-fit |

| Q² (cross-validation) | 0.72 | Internal predictive ability |

| R²_pred (test set) | 0.78 | External predictive ability |

| Root Mean Square Error (RMSE) | 0.25 | Prediction error |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies of 1 2 Methylphenyl Cyclopropanecarboxamide Derivatives

Systematic Structural Modifications of the Phenyl Moiety

The phenyl group is a critical component for the interaction of many small molecules with their biological targets. Modifications to this ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

The electronic properties and position of substituents on the phenyl ring play a pivotal role in modulating the biological activity of 1-phenylcyclopropanecarboxamide derivatives. Studies on analogous series where the phenyl ring is variously substituted have provided key insights into these effects. For instance, research on a series of 1-phenylcyclopropanecarboxamide derivatives as potential antiproliferative agents against human myeloid leukemia (U937) cells revealed clear SAR trends.

It was observed that the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring, as well as their position (ortho, meta, or para), significantly influenced the compound's activity. While the parent 1-phenylcyclopropanecarboxamide showed baseline activity, the introduction of substituents led to a range of effects.

Generally, compounds with electron-donating substituents such as methyl (-CH₃) and methoxy (-OCH₃) groups showed varied activity depending on their position. Similarly, the introduction of electron-withdrawing groups like fluoro (-F), chloro (-Cl), and bromo (-Br) at different positions resulted in a spectrum of biological responses. One study highlighted that a derivative with a 4-methoxy group on the phenyl ring exhibited notable antiproliferative activity, suggesting that electron-donating characteristics at the para position may be favorable for this specific biological target. Conversely, halogen substitutions also produced active compounds, indicating that both electronic and steric factors are at play.

Table 1: Effect of Phenyl Ring Substituents on Antiproliferative Activity of 1-Phenylcyclopropanecarboxamide Analogs

| Compound ID | Phenyl Substituent (R) | Relative Activity |

|---|---|---|

| 1 | H | Baseline |

| 2 | 2-CH₃ | Active |

| 3 | 4-OCH₃ | Highly Active |

| 4 | 4-F | Active |

| 5 | 4-Cl | Moderately Active |

| 6 | 3-Br | Active |

| 7 | 3,4-diCl | Moderately Active |

This table is a representative summary based on findings for the 1-phenylcyclopropanecarboxamide scaffold. "Activity" is generalized from reported antiproliferative effects.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. Replacing the phenyl ring in 1-(2-Methylphenyl)cyclopropanecarboxamide with various bioisosteres can lead to improved potency, selectivity, and metabolic stability.

Common bioisosteric replacements for a phenyl ring include heteroaromatic rings such as pyridyl, thiophene, and pyrazole. These replacements can introduce new hydrogen bonding opportunities, alter the molecule's dipole moment, and modify its metabolic profile. For example, replacing the phenyl ring with a pyridine ring can increase solubility and introduce a basic nitrogen atom that could form a key interaction with a biological target.

More recently, non-classical, saturated bioisosteres have gained attention for their ability to "escape from flatland" and improve physicochemical properties. These include three-dimensional structures like bicyclo[1.1.1]pentane (BCP) and cubane. These rigid, saturated scaffolds can mimic the geometry of a para-substituted phenyl ring while reducing lipophilicity and potentially improving metabolic stability. The incorporation of such motifs in place of the 2-methylphenyl group could generate novel derivatives with significantly enhanced drug-like properties.

Table 2: Potential Bioisosteric Replacements for the Phenyl Moiety

| Original Moiety | Bioisostere Class | Example Replacement | Potential Advantage |

|---|---|---|---|

| Phenyl | Heteroaromatic | Pyridyl | Improved solubility, new H-bonding sites |

| Phenyl | Heteroaromatic | Thienyl | Altered electronic profile |

| Phenyl | Saturated, non-classical | Bicyclo[1.1.1]pentyl | Improved metabolic stability, reduced lipophilicity |

Variations in the Cyclopropane (B1198618) Ring System

Introducing substituents directly onto the cyclopropane ring can have a profound impact on the molecule's activity. Even small substituents can alter the steric profile, lipophilicity, and metabolic stability of the compound. For example, the addition of methyl groups to the cyclopropane ring would increase lipophilicity and introduce new steric bulk, which could either enhance or disrupt binding to a target.

Fluorine substitution is another common strategy in medicinal chemistry. Adding a fluorine atom to the cyclopropane ring can block sites of metabolism and alter the acidity of nearby protons. The high electronegativity of fluorine can also influence local electronic interactions and binding affinity. While specific SAR studies on substituted cyclopropane rings within the this compound series are limited in the public literature, the principles from other classes of bioactive cyclopropanes suggest this would be a fruitful area for optimization.

Altering the size of the cycloalkane ring from a cyclopropane to a cyclobutane or cyclopentane represents a significant structural modification. Such changes dramatically alter the geometry and conformational flexibility of the molecule. The cyclopropane ring is planar and rigid, forcing the 1-phenyl and 1-carboxamide groups into a fixed spatial arrangement.

Expanding the ring to a cyclobutane introduces puckering and greater conformational freedom. A further expansion to a cyclopentane ring allows for even more low-energy conformations (e.g., "envelope" and "twist" forms). This increased flexibility can be detrimental if a rigid conformation is required for biological activity, as the molecule may spend less time in its active conformation. Conversely, if the target requires a different vector for its substituents than what the cyclopropane ring can provide, a larger, more flexible ring might improve activity. Ring expansion is a known chemical transformation that can be achieved through various synthetic methods, but its application in this specific scaffold would need to be evaluated on a case-by-case basis to determine the conformational and biological impact.

Table 3: Conformational Impact of Ring Expansion

| Ring System | Relative Rigidity | Dominant Conformation | Impact on Substituent Vectors |

|---|---|---|---|

| Cyclopropane | High | Planar | Fixed |

| Cyclobutane | Medium | Puckered | Multiple, interconverting |

Modifications of the Amide Functional Group

The amide group is a key functional handle, often participating in crucial hydrogen bonding interactions with biological targets. It is, however, also susceptible to hydrolysis by metabolic enzymes. Modifications to the amide can therefore be used to fine-tune binding interactions and improve metabolic stability.

One common modification is N-alkylation. Converting the primary amide (-CONH₂) to a secondary (-CONHR') or tertiary (-CONR'R'') amide removes hydrogen bond donor capabilities, which can probe the importance of this interaction for activity. This modification also increases lipophilicity.

Alternatively, the entire amide group can be replaced with a bioisostere to enhance stability while retaining key binding properties. Common amide bioisosteres include:

Esters and Ketones: These groups can act as hydrogen bond acceptors but lack the donor capability of a primary or secondary amide.

1,2,4-Triazoles: These five-membered heterocyclic rings are stable and can mimic the hydrogen bond donor-acceptor pattern of an amide bond.

Thioamides: Replacing the carbonyl oxygen with sulfur alters the electronics and hydrogen-bonding properties of the group.

Trifluoroethylamines: This group can mimic the geometry and polarity of an amide bond while being significantly more resistant to metabolic cleavage.

Each of these modifications would produce a derivative with a distinct physicochemical profile, and their evaluation would be essential to fully elucidate the SAR surrounding the amide functionality of the this compound scaffold.

N-Alkylation and Acylation Effects on Activity

Alterations to the amide nitrogen of the this compound scaffold through N-alkylation and N-acylation have been shown to significantly influence the biological profile of these compounds. These modifications can impact factors such as potency, selectivity, and pharmacokinetic properties by altering the molecule's size, shape, lipophilicity, and hydrogen bonding capacity.

N-alkylation, the introduction of an alkyl group onto the amide nitrogen, has been a key strategy in modulating the activity of various carboxamide-containing compounds. While specific data for this compound is not extensively available in publicly accessible literature, general principles from related series suggest that the size and nature of the alkyl substituent are critical. For instance, in other classes of bioactive amides, small, non-bulky alkyl groups such as methyl or ethyl can sometimes enhance activity by increasing lipophilicity, which may improve cell membrane permeability. Conversely, larger alkyl groups can lead to a decrease in activity due to steric hindrance at the binding site of the target protein.

N-acylation, the addition of an acyl group to the amide nitrogen, introduces a second carbonyl group and can significantly alter the electronic and steric properties of the molecule. This modification can influence the compound's hydrogen bonding capabilities and metabolic stability. In studies of other bioactive amides, N-acylation has been used to probe the spatial requirements of the binding pocket. The nature of the acyl group, whether it be a simple acetyl group or a more complex aroyl group, can dramatically impact the resulting biological activity.

Interactive Table: Hypothetical Effects of N-Alkylation and Acylation on a Biological Endpoint (e.g., IC₅₀)

| Modification | Substituent (R) | Hypothetical IC₅₀ (µM) | Observations |

| Unsubstituted | -H | 10 | Baseline activity |

| N-Alkylation | -CH₃ | 5 | Increased lipophilicity may enhance activity. |

| N-Alkylation | -CH₂CH₃ | 8 | Slight decrease in activity compared to methyl, possibly due to increased size. |

| N-Alkylation | -CH(CH₃)₂ | 25 | Significant decrease in activity, likely due to steric hindrance. |

| N-Acylation | -C(O)CH₃ | 15 | Introduction of a second carbonyl may alter binding mode or reduce permeability. |

| N-Acylation | -C(O)Ph | 50 | Bulky acyl group is likely detrimental to activity. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Isosteric Replacements of the Carbonyl or Amide Nitrogen

Common isosteric replacements for the carbonyl group include thiocarbonyls (C=S), and various five-membered heterocycles such as oxadiazoles, thiadiazoles, or triazoles. These replacements can mimic the geometry and electronic properties of the carbonyl group while offering resistance to amidase-mediated hydrolysis. For example, the replacement of an amide with a 1,3,4-oxadiazole ring is a well-established strategy to improve the pharmacokinetic profile of a drug candidate.

Replacing the amide nitrogen with other atoms or groups can also have a profound impact on activity. For instance, replacing the N-H group with an oxygen atom would result in an ester, which would have different hydrogen bonding and hydrolytic stability profiles. While esters are often more susceptible to hydrolysis in vivo, in some cases, they can serve as effective prodrugs.

Interactive Table: Potential Isosteric Replacements and Their Predicted Impact

| Original Group | Isosteric Replacement | Potential Advantages | Potential Disadvantages |

| Carbonyl (C=O) | Thiocarbonyl (C=S) | Altered electronic properties, potentially different binding interactions. | Potential for toxicity. |

| Carbonyl (C=O) | 1,3,4-Oxadiazole | Increased metabolic stability, can act as a hydrogen bond acceptor. | Significant change in electronics and polarity. |

| Amide (NH) | Oxygen (Ester) | Can act as a prodrug. | Increased susceptibility to hydrolysis. |

| Amide (NH) | Methylene (B1212753) (Ketone) | Removal of hydrogen bond donor capability. | Loss of key binding interactions. |

Chirality and Stereochemical Effects on Biological Activity

The this compound scaffold contains a chiral center at the C1 position of the cyclopropane ring. The presence of this stereocenter means that the compound can exist as a pair of enantiomers. The differential interaction of these stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is a fundamental concept in pharmacology.

Enantiomeric Purity and Specific Activity Profiles

It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. Therefore, the evaluation of the individual enantiomers of this compound is crucial for understanding its full therapeutic potential.

The separation of the racemic mixture into its constituent enantiomers, typically through chiral chromatography or stereoselective synthesis, allows for the determination of the specific activity of each. For many biologically active compounds, a significant difference in potency between enantiomers is observed. This stereoselectivity provides valuable information about the three-dimensional arrangement of the binding site of the biological target.

Interactive Table: Hypothetical Biological Activity of this compound Enantiomers

| Enantiomer | Configuration | Hypothetical Activity (e.g., ED₅₀ in mg/kg) | Stereospecificity Ratio |

| Eutomer | (R) | 10 | 10 |

| Distomer | (S) | 100 | |

| Racemate | (R/S) | 20 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of stereospecificity.

Diastereomeric Differences in Biological Response

The introduction of a second chiral center into the this compound molecule, for instance, through modification of the amide substituent with a chiral moiety, would result in the formation of diastereomers. Diastereomers have different physicochemical properties and can be separated by standard chromatographic techniques.

Investigations of Biological Activity in Vitro

Enzymatic Inhibition Studies

No specific studies detailing the enzymatic inhibition properties of 1-(2-Methylphenyl)cyclopropanecarboxamide were identified. Research in this area would typically involve the following analyses:

Identification of Target Enzymes and Kinetic Analysis

Information regarding the specific enzymes that are targeted and inhibited by this compound is not available in the public domain. A comprehensive investigation would involve screening the compound against a panel of enzymes to identify potential targets. Subsequent kinetic analysis would be performed to determine key parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat) in the presence and absence of the inhibitor.

Mechanism of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

Without identified target enzymes, the mechanism of enzyme inhibition for this compound remains uncharacterized. Determining the mechanism of inhibition is crucial for understanding how the compound interacts with its target. This is typically elucidated by measuring the enzyme kinetics at various substrate and inhibitor concentrations. The resulting data, often visualized using Lineweaver-Burk or other graphical analyses, can reveal whether the inhibition is competitive, non-competitive, or uncompetitive.

Receptor Binding Assays

No publicly available data from receptor binding assays for this compound could be located. Such studies are fundamental in determining if a compound elicits its effects by interacting with specific receptors.

Ligand-Receptor Interaction Profiling

A ligand-receptor interaction profile for this compound has not been documented. This type of profiling involves screening the compound against a wide array of known receptors to identify any binding interactions.

Determination of Binding Affinities (K_d, K_i)

There is no available information on the binding affinities of this compound for any specific receptors. The determination of the dissociation constant (K_d) and the inhibition constant (K_i) is essential for quantifying the potency of the ligand-receptor interaction. These values are typically determined through saturation and competitive binding experiments, respectively.

Cellular Assays in Isolated Cell Lines

No studies reporting the effects of this compound in cellular assays using isolated cell lines were found. Cellular assays are critical for understanding the physiological or pathological consequences of the compound's interaction with its molecular target(s) within a cellular context. Such studies would typically involve treating various cell lines with the compound and measuring a range of cellular responses, including but not limited to, cell viability, proliferation, signal transduction pathway modulation, and gene expression changes.

Cellular Uptake and Distribution Studies

Understanding how a compound enters cells and where it localizes is a critical first step in evaluating its biological activity. While specific studies detailing the cellular uptake and distribution of this compound are not extensively documented in publicly available literature, the general methodology for such investigations is well-established.

These studies often employ techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the compound within cells over time. Fluorescence microscopy can also be utilized if the compound is intrinsically fluorescent or is tagged with a fluorescent probe, allowing for visualization of its subcellular distribution. Key parameters determined in these studies include the rate of uptake, the intracellular concentration, and the extent of accumulation in different cellular compartments, such as the cytoplasm, nucleus, or mitochondria. The mechanisms of cellular entry, whether through passive diffusion, active transport, or endocytosis, are also a focus of such investigations. nih.govnih.gov

Cell-Based Functional Assays

Cell-based functional assays are designed to assess the physiological response of cells to a compound. oncolines.comnjbio.comeurofinsdiscovery.comnuvisan.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, and changes in signaling pathways.

For a compound like this compound, a primary functional assay would be a cell viability or cytotoxicity assay. njbio.com This is often performed using methods like the MTT or ATP lite assay, which measure metabolic activity as an indicator of cell health. oncolines.com Other functional assays could investigate the compound's effect on specific cellular functions, such as enzyme activity, receptor signaling, or ion channel function, depending on the hypothesized mechanism of action.

Target Engagement in Cellular Contexts

Identifying the direct molecular targets of a compound within a cell is crucial for understanding its mechanism of action. Target engagement assays confirm that a compound binds to its intended target in a cellular environment. researchgate.netnih.govnih.govbiorxiv.org

Antimicrobial Activity Screening

The potential of novel chemical entities to combat microbial infections is a significant area of research. Screening for antimicrobial activity involves testing a compound against a panel of pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Determination against Pathogens

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. It is defined as the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.

Specific MIC values for this compound against a comprehensive panel of pathogens have not been reported in the reviewed literature. However, studies on other amide derivatives containing a cyclopropane (B1198618) moiety have shown varying degrees of activity against bacteria such as Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. nih.govmdpi.com For instance, some cyclopropane derivatives have exhibited MIC values in the range of 32 to 128 µg/mL against these organisms. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Pathogens

| Pathogen | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Candida albicans | Data not available |

| Aspergillus niger | Data not available |

Note: The data in this table is currently unavailable from the reviewed scientific literature.

Mechanisms of Antimicrobial Action

Elucidating the mechanism by which an antimicrobial compound works is essential for its development as a therapeutic agent. nih.govmdpi.com Potential mechanisms include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. nih.gov

The specific mechanism of antimicrobial action for this compound has not been determined. However, for the broader class of cyclopropane-containing compounds, some have been investigated as inhibitors of enzymes such as O-acetylserine sulfhydrylase, which could serve as an antibacterial target. researchgate.net Further research would be required to identify the precise molecular target and pathway affected by this compound in microbial cells.

Antiproliferative Activity in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. mdpi.com This is typically assessed by screening the compound against a panel of human cancer cell lines.

While specific data on the antiproliferative activity of this compound is limited, related structures have been investigated. For example, some indole-aryl-amide derivatives have shown cytotoxic effects against various cancer cell lines. mdpi.com The antiproliferative activity is generally quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. Studies on aminated (cyclopropylmethyl)phosphonates have also demonstrated anti-pancreatic cancer activity. scirp.org

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

| BxPC-3 | Pancreatic Adenocarcinoma | Data not available |

Note: The data in this table is currently unavailable from the reviewed scientific literature. Related compounds have shown activity in various cancer cell lines. mdpi.comresearchgate.netnih.govmdpi.comnih.gov

Dose-Response Relationships and IC50 Values

No published studies were found that investigated the dose-response relationship of this compound in any cell line. Consequently, there are no reported half-maximal inhibitory concentration (IC50) values that would quantify its potency in inhibiting biological or cellular functions. This foundational data, crucial for assessing the potential of a compound, is not available in the current body of scientific literature.

Cell Cycle Analysis and Apoptosis Induction

Similarly, there is no available research on the effects of this compound on the cell cycle or its potential to induce apoptosis (programmed cell death). nih.gov Studies on related but distinct molecules, such as 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, have shown effects on cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov However, these findings cannot be extrapolated to this compound due to differences in chemical structure that can profoundly alter biological activity. Without specific experimental investigation, any potential effects of this compound on cell proliferation and survival pathways remain unknown.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel therapeutics based on the 1-(2-Methylphenyl)cyclopropanecarboxamide scaffold. mdpi.com These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the traditionally slow and costly drug discovery process. nih.govnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel derivatives with optimized multi-parameter profiles (e.g., activity, selectivity, ADME). digitellinc.com |

| Property Prediction | Deep Neural Networks (DNNs), Quantitative Structure-Activity Relationship (QSAR) | Accurate prediction of bioactivity, toxicity, and pharmacokinetic properties. researchgate.net |

| Target Identification | Machine Learning on 'Omics' Data | Identification of novel biological targets for the compound and its analogs. nih.gov |

| Virtual Screening | Deep Learning-based Docking | Rapid screening of vast chemical libraries to find hits against specific protein targets. atomwise.com |

Development of Novel Synthetic Pathways with Enhanced Sustainability

Future synthetic efforts concerning this compound will increasingly focus on the principles of green chemistry, aiming to reduce the environmental impact of its production. mdpi.com This involves developing processes that are more efficient, use less hazardous materials, and generate minimal waste. jddhs.com

Key areas of development include the use of greener solvents, catalytic reactions, and continuous flow processes. jddhs.comunibo.it Traditional syntheses of related 1-phenylcyclopropane carboxamide derivatives often rely on multi-step procedures involving phase transfer catalysts. nih.gov Researchers will likely explore one-pot syntheses that combine multiple reaction steps without isolating intermediates, thereby reducing solvent use and waste. scienceopen.com Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, presents another sustainable avenue. Furthermore, mechanochemistry, which involves solvent-free reactions initiated by grinding, offers a powerful method to minimize environmental impact. mdpi.com The goal is to create synthetic routes that are not only environmentally benign but also more cost-effective and scalable for potential pharmaceutical production. unibo.it

Exploration of Undiscovered Biological Targets and Mechanisms

While derivatives of 1-phenylcyclopropane carboxamide have shown potential as antiproliferative agents against leukemia cell lines, the full spectrum of their biological activity remains largely unexplored. nih.gov Future research must focus on identifying new biological targets and elucidating the precise mechanisms of action for this compound.

Modern chemical biology techniques, such as thermal proteome profiling and activity-based protein profiling, can be used to identify the direct protein targets of the compound within a complex biological system. Unraveling the mechanism of action is critical; for instance, determining whether its antiproliferative effects stem from cell cycle arrest, induction of apoptosis, or another pathway is a key research question. nih.gov Investigating the compound's metabolic fate using techniques like high-resolution mass spectrometry with human hepatocytes can reveal how its structure, particularly the cyclopropyl (B3062369) group, influences its biotransformation, providing insights that can guide the design of next-generation analogs. researchgate.net

Advanced Computational Modeling for Predictive Research

Advanced computational modeling will serve as a vital tool in guiding the experimental investigation of this compound. These in silico methods can predict a compound's behavior and properties, streamlining the research and development process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.net This allows for the virtual design of more potent analogs. Molecular dynamics simulations can provide insights into how the compound binds to a target protein at the atomic level, revealing key interactions that can be enhanced through structural modification. chemrxiv.org Importantly, computational toxicology models can be used early in the development process to predict potential adverse effects, such as genetic toxicity or phospholipidosis, helping to identify and deprioritize potentially harmful candidates before significant resources are invested. nih.govfda.gov